Copper-catalyzed N-(hetero)arylation of amino acids in water†

RSC Advances Pub Date: 2016-10-05 DOI: 10.1039/C6RA23364C

Abstract

An environmentally benign, mild, cost-effective and gram-scalable copper-catalyzed method for the N-(hetero)arylation of zwitterionic natural and unnatural amino acids using 2-isobutyrylcyclohexanone as a β-diketone ligand and aryl bromides as coupling partners in water for 50 min at 90 °C under microwave irradiation is reported. Electronically and sterically diverse aryl coupling partners were inserted efficiently, including challenging heteroaryl electrophilic partners in high yields without affecting the enantiopurity of the product.

Graphical abstract: Copper-catalyzed N-(hetero)arylation of amino acids in water
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